Sumanirole maleate Sumanirole maleate sumanirole maleate(Sumanirole (maleate); PNU 95666; PNU 95666E ) is a highly selective D2 receptor full agonist with an ED50 of about 46 nM.
Brand Name: Vulcanchem
CAS No.: 179386-44-8
VCID: VC0003562
InChI: InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1
SMILES: CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O
Molecular Formula: C15H17N3O5
Molecular Weight: 319.31 g/mol

Sumanirole maleate

CAS No.: 179386-44-8

Inhibitors

VCID: VC0003562

Molecular Formula: C15H17N3O5

Molecular Weight: 319.31 g/mol

Sumanirole maleate - 179386-44-8

CAS No. 179386-44-8
Product Name Sumanirole maleate
Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
IUPAC Name (Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Standard InChI InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1
Standard InChIKey VOJRMYBBPKNLLI-ORHWHDKWSA-N
Isomeric SMILES CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O
SMILES CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O
Canonical SMILES CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O
Description sumanirole maleate(Sumanirole (maleate); PNU 95666; PNU 95666E ) is a highly selective D2 receptor full agonist with an ED50 of about 46 nM.
Synonyms 5,6-dihydro-5-(methylamino)-4H-imidazo(4,5,1ij)-quinolin-2(1H)-one (Z)-2-butenedioate
PNU-95666
Sumanirole
U 95666E
U-95666E
Reference [1]. McCall RB et al. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson/'s disease. J Pharmacol Exp Ther. 2005 Sep;314(3):1248-56.
Abstract
The purpose of this study is to demonstrate that sumanirole is a novel dopamine receptor agonist with high in vitro and in vivo selectivity for the D(2) receptor subtype. Sumanirole, (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate (1:1), is unique; it has greater than 200-fold selectivity for the D(2) receptor subtype versus the other dopamine receptor subtypes in radioligand binding assays. In cell-based assays, sumanirole is a fully efficacious agonist, with EC(50) values between 17 and 75 nM. In animals, sumanirole elicits many physiological responses attributed to D(2)-like receptor function. In rats, sumanirole is a full agonist for elevation of striatal acetylcholine levels (ED(50) = 12.1 micromol/kg i.p.). Sumanirole s.c. dose dependently decreased plasma prolactin levels and depressed dopamine neuron firing rates in the substantia nigra pars compacta with an ED(50) of 2.3 micromol/kg i.v. ...
[2]. Sethy VH, Ellerbrock BR, Wu H.U-95666E: a potential anti-parkinsonian drug with anxiolytic activity.Prog Neuropsychopharmacol Biol Psychiatry. 1997 Jul;21(5):873-83.
Abstract
1. U-95666E, a D2 selective dopamine agonist, was investigated for its effect on rat striatal acetylcholine (ACh) concentration and the results were compared with those obtained with pergolide, pramipexole and bromocriptine under similar conditions. 2. U-95666E, pergolide, pramipexole and bromocriptine dose-dependently increased striatal ACh concentration both in the non-reserpinized and reserpinized rats. 3. Intrinsic activity of U-95666E was similar to pergolide and pramipexole in non-reserpinized rats, but significantly lower in reserpinized rats. 4. The sensitivity of these dopamine agonists for increasing ACh levels in the denervated as compared to innervated striatum were significantly (p < 0.01) higher. 5. U-95666E also has anxiolytic activity in mice. 6. In conclusion, U-95666E may have potential for the treatment of Parkinson/'s Disease and associated anxiety.
[3]. Wuts PG.Synthesis of PNU-95666E.Curr Opin Drug Discov Devel. 1999 Nov;2(6):557-64.
Abstract
PNU-95666E is being developed for the treatment of Parkinson/'s disease. This review will describe the syntheses of this D2 agonist proceeding from the very early routes to a usable production route.
[4]. Jagdale AR, Reddy RS, Sudalai A.Asymmetric synthesis of tetrahydroquinolin-3-ols via CoCl2-catalyzed reductive cyclization of nitro cyclic sulfites with NaBH4.Org Lett. 2009 Feb 19;11(4):803-6.
Abstract
A new method for the construction of chiral 3-substituted tetrahydroquinoline derivatives based on asymmetric dihydroxylation and CoCl(2)-catalyzed reductive cyclization of nitro cyclic sulfites with NaBH(4) has been described with high optical purities. This method has been successfully applied in the formal synthesis of PNU 95666E and anachelin H chromophore.
[5]. Polakowski JS, Segreti JA, Cox BF, Hsieh GC, Kolasa T, Moreland RB, Brioni JD.Effects of selective dopamine receptor subtype agonists on cardiac contractility and regional haemodynamics in rats.Clin Exp Pharmacol Physiol. 2004 Dec;31(12):837-41.
Abstract
1. Activation of dopamine (DA) receptors produces cardiovascular responses such as vasodilation and hypotension. However, knowledge of the role of specific dopamine receptor subtypes (especially D3 and D4) in the cardiovascular system is limited. The objective of the present study was to characterize the haemodynamic and cardiac responses to agonists with selectivity for D1, D2, D3 and D4 receptor subtypes. 2. Inactin-anaesthetized rats were instrumented to measure regional haemodynamic and cardiac contractility responses with slow intravenous infusion of agonists. 3. Fenoldopam (a D1 receptor agonist) decreased (P < 0.05) renal vascular resistance beginning at a dose of 3 micromol/kg. Infusion of PNU-95666E (a D2 receptor agonist) produced dose-dependent decreases (P < 0.05) in mean arterial pressure (MAP), heart rate (HR) and hindquarter vascular resistance (HQVR). Administration of BP897 (a partial D3 receptor agonist) decreased (P < 0.05) MAP and HQVR at 3 micromol/kg. PD168077 (a D4 receptor agonist) caused significant increases in HQVR at 1 micromol/kg. None of the compounds tested elicited significant changes in cardiac contractility. 4. Using selective agonists of dopamine receptor subtypes, the present studies characterize distinct cardiovascular effects in anaesthetized rats. Consistent with its well-defined effects as a D1 receptor agonist, fenoldopam administration resulted in renal vasodilation. Similar to earlier studies using the non-selective D2-like receptor agonist quinpirole, selective agonism at the D2 receptor using PNU-95666E resulted in bradycardia, hindquarter vasodilation and decreases in arterial pressure. Partial agonism at the D3 receptor with BP897 had no effect on heart rate, but did produce depressor responses driven by decreases in HQVR. Conversely, agonism of the D4 receptor using PD168077 resulted in modest hindquarter vasoconstriction that was not dose dependent. Hence, by comparison, agonism of the D4 receptor has little effect in the cardiovascular system of the rat relative to the other dopamine receptor subtype agonists tested.
PubChem Compound 9818478
Last Modified Nov 11 2021
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